2,2,2-Trifluoro-1-(3-hydroxyphenyl)-ethanone

Descripción general

Descripción

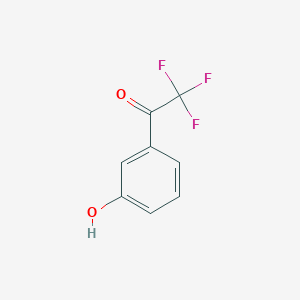

2,2,2-Trifluoro-1-(3-hydroxyphenyl)-ethanone is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxyphenyl group attached to an ethanone backbone

Synthetic Routes and Reaction Conditions:

Aromatic Substitution: One common method involves the trifluoromethylation of 3-hydroxyacetophenone. This can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a catalyst such as copper(I) iodide (CuI).

Friedel-Crafts Acylation: Another method includes the Friedel-Crafts acylation of 3-hydroxybenzene with trifluoroacetyl chloride (CF₃COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods: Industrial production typically scales up these laboratory methods, optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Types of Reactions:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: 2,2,2-Trifluoro-1-(3-quinonyl)-ethanone.

Reduction: 2,2,2-Trifluoro-1-(3-hydroxyphenyl)-ethanol.

Substitution: Various substituted trifluoromethyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic chemistry, 2,2,2-trifluoro-1-(3-hydroxyphenyl)-ethanone serves as a versatile building block for synthesizing more complex organic molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives synthesized from it.

- Synthesis of Fluorinated Compounds : The compound can be used to create fluorinated derivatives that exhibit improved pharmacological properties.

Biology

The compound has been utilized as a fluorescent probe in biological imaging due to its ability to interact with biomolecules.

- Fluorescent Probes : It is employed in studies to visualize cellular processes and detect specific biological molecules.

Medicine

Research indicates that this compound may possess therapeutic properties.

- Anti-Cancer Activity : In vitro studies show that this compound can inhibit the proliferation of certain cancer cell lines. For example, it demonstrated a dose-dependent reduction in cell viability in breast cancer models.

- Anti-inflammatory Properties : Preliminary investigations suggest potential anti-inflammatory effects, making it a candidate for further pharmacological studies.

In Vitro Studies

Several studies have documented the biological activity of this compound:

- A study reported that treatment with this compound resulted in significant reductions in cell viability across various cancer cell lines .

Animal Models

In vivo experiments using xenograft models showed that administration of this compound led to reduced tumor sizes, indicating its potential as an anti-cancer agent.

Toxicity Assessments

Toxicological evaluations revealed cytotoxic effects at higher concentrations. These findings underscore the importance of dose optimization for therapeutic applications.

Mecanismo De Acción

The compound exerts its effects primarily through interactions with biological macromolecules. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, often inhibiting their activity by binding to active sites or altering their conformation.

Comparación Con Compuestos Similares

2,2,2-Trifluoroacetophenone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

3-Hydroxyacetophenone: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

2,2,2-Trifluoro-1-(4-hydroxyphenyl)-ethanone: Similar structure but with the hydroxy group in the para position, affecting its reactivity and biological activity.

Uniqueness: 2,2,2-Trifluoro-1-(3-hydroxyphenyl)-ethanone is unique due to the combination of the trifluoromethyl and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and a promising candidate in drug discovery.

Actividad Biológica

2,2,2-Trifluoro-1-(3-hydroxyphenyl)-ethanone, also known as trifluoromethylated acetophenones, is a compound characterized by the presence of a trifluoromethyl group and a hydroxyphenyl group. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and enzyme inhibition.

The molecular formula of this compound is . It is recognized for its lipophilic properties due to the trifluoromethyl group, which enhances its ability to penetrate biological membranes. The hydroxyphenyl moiety allows for hydrogen bonding interactions with various biological targets.

The biological activity of this compound primarily stems from its interaction with enzymes and receptors. The trifluoromethyl group increases the lipophilicity of the compound, facilitating membrane penetration. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. For instance, studies have shown that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), a critical enzyme in neurotransmission .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on AChE. Kinetic studies reveal that it acts as a competitive inhibitor, binding to the enzyme's active site and forming a hemiketal intermediate. This interaction leads to a temporary reduction in enzyme activity, which can be reversed over time .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrate that derivatives of trifluoromethylated acetophenones exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Anticancer Activity

Trifluoromethylated compounds have also been investigated for their anticancer properties. Research indicates that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .

Study 1: Acetylcholinesterase Inhibition

A study conducted on 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone demonstrated its ability to inhibit human AChE effectively. The kinetic analysis showed that the compound binds at the peripheral anionic site before transitioning to the catalytic site, mimicking substrate interactions and leading to prolonged inhibition .

Study 2: Antimicrobial Screening

Another study evaluated various trifluoromethylated acetophenones for their antimicrobial efficacy. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds in antibiotic development .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYWVDNVAYCGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594992 | |

| Record name | 2,2,2-Trifluoro-1-(3-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326897-98-7 | |

| Record name | 2,2,2-Trifluoro-1-(3-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.